molecular formula C26H28FN5O2S B2413311 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1359218-41-9

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2413311
CAS RN: 1359218-41-9
M. Wt: 493.6
InChI Key: HXXPSPSUWWRQND-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of compounds structurally related to the queried chemical, showing significant anticancer activity. For instance, a study on novel fluoro substituted benzo[b]pyran derivatives, which share a similar fluoro component as the queried compound, reported anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). These findings underscore the potential utility of fluoro-substituted compounds in cancer therapy.

Antipsychotic Potential

Further, compounds containing the fluoro-benzyl structure, akin to the queried chemical, have been investigated for their antipsychotic-like profile in behavioral animal tests. A study on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, for example, demonstrated an antipsychotic-like profile without interacting with dopamine receptors, suggesting a novel therapeutic pathway for antipsychotic drugs (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

The study of coordination complexes constructed from pyrazole-acetamide derivatives, which closely resemble the queried compound, revealed significant antioxidant activity. These complexes, upon evaluation, presented considerable antioxidant potential as determined by various assays (Chkirate et al., 2019). This highlights the broader applicability of such compounds in addressing oxidative stress-related conditions.

Neuroinflammation Imaging

Additionally, pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. Some derivatives showed subnanomolar affinity for TSPO, comparable to known ligands, and were successfully labeled for positron emission tomography (PET) imaging in vivo, demonstrating their utility in neuroinflammation imaging (Damont et al., 2015).

Anti-Inflammatory and Antinociceptive Activities

Research into thiazolo[3,2-a]pyrimidine derivatives, which share structural motifs with the queried compound, showed promising anti-inflammatory and antinociceptive activities. Specific derivatives were identified with significant activity, indicating potential for development into new anti-inflammatory agents (Alam et al., 2010).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2S/c1-5-32-24-23(17(4)30-32)29-26(31(25(24)34)14-18-6-10-20(27)11-7-18)35-15-22(33)28-21-12-8-19(9-13-21)16(2)3/h6-13,16H,5,14-15H2,1-4H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPSPSUWWRQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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